![molecular formula C19H39NO2 B067005 Palmitic monoisopropanolamide, (R)- CAS No. 179951-56-5](/img/structure/B67005.png)
Palmitic monoisopropanolamide, (R)-
Overview
Description
Palmitic monoisopropanolamide, (R)-, is a type of fatty acid derivative that is used in laboratory experiments and scientific research. It is a compound composed of a fatty acid, palmitic acid, and an alcohol, isopropanol. This compound has a wide range of applications in scientific research and laboratory experiments due to its unique properties.
Scientific Research Applications
Pharmaceutical Research
Palmitic monoisopropanolamide, ®-, has potential applications in the pharmaceutical industry. For instance, it has been found that palmitic acid, a major component of this compound, plays a role in the development of obesity, type 2 diabetes mellitus, cardiovascular diseases, and cancer . It’s also used in the production of paliperidone palmitate, a drug used to treat schizophrenia .
Chemical Research
In the field of chemical research, this compound is often used as a reference material for chemical structure and properties . It’s also used in the synthesis of other complex compounds .
Biological Research
Biological research has shown that palmitic acid, a component of this compound, has effects on health, including the development of obesity, type 2 diabetes mellitus, cardiovascular diseases, and cancer . It’s also been found to affect glucose-stimulated insulin secretion in pancreatic β-cells .
Environmental Research
While specific environmental applications for Palmitic monoisopropanolamide, ®-, are not readily available, compounds like this often play roles in environmental chemistry and toxicology .
Industrial Research
In industrial research, palmitic acid, a component of this compound, is used in the production of surfactants . These surfactants are used in a variety of industries, including cleaning products, personal care products, and more.
Agricultural Research
In the field of agriculture, palmitic acid-enriched fat supplements have been found to increase milk yield and fat content in Holstein cows, mitigating the deleterious effects of metabolic disorders during the early lactation period .
Food Research
Palmitic acid, a major component of this compound, is ubiquitously present in dietary fat, guaranteeing an average intake of about 20g/d. It plays a significant role in nutrition and human health .
Cosmetic Research
While specific cosmetic applications for Palmitic monoisopropanolamide, ®-, are not readily available, compounds like this often play roles in cosmetic chemistry and product formulation .
properties
IUPAC Name |
N-[(2R)-2-hydroxypropyl]hexadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-17-18(2)21/h18,21H,3-17H2,1-2H3,(H,20,22)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNMGLLFMPXVFN-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NC[C@@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170886 | |
Record name | Palmitic monoisopropanolamide, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
179951-56-5 | |
Record name | Palmitic monoisopropanolamide, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179951565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palmitic monoisopropanolamide, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PALMITIC MONOISOPROPANOLAMIDE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3438DY3589 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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